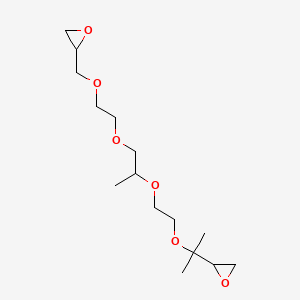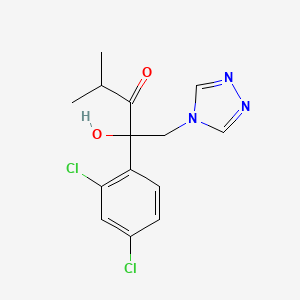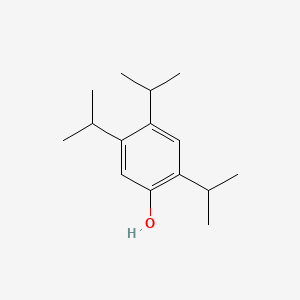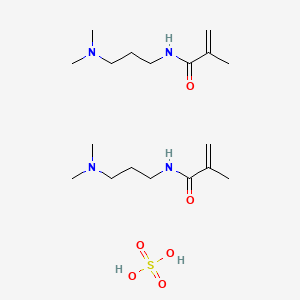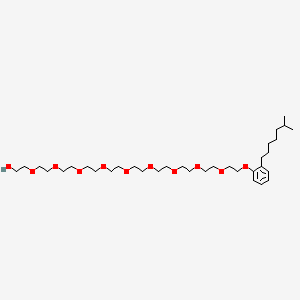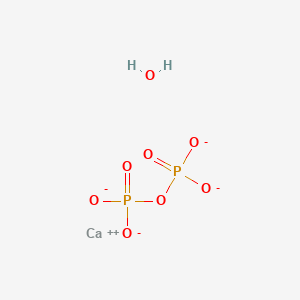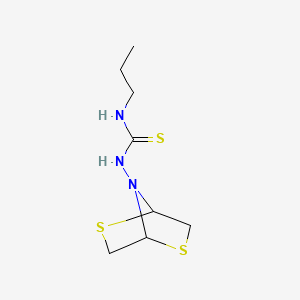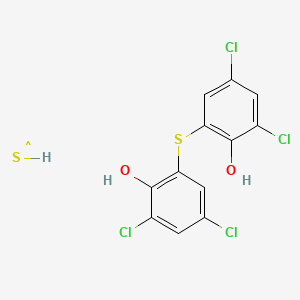
1-(2-Cyclohexylideneethyl)pyrrolidine-2-methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Cyclohexylideneethyl)pyrrolidine-2-methylamine is an organic compound with the molecular formula C13H24N2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a cyclohexylideneethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclohexylideneethyl)pyrrolidine-2-methylamine typically involves the reaction of pyrrolidine derivatives with cyclohexylideneethyl halides under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
1-(2-Cyclohexylideneethyl)pyrrolidine-2-methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its saturated analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Saturated analogs
Substitution: N-substituted derivatives
科学的研究の応用
1-(2-Cyclohexylideneethyl)pyrrolidine-2-methylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Cyclohexylideneethyl)pyrrolidine-2-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects fully.
類似化合物との比較
Similar Compounds
- 1-(2-Cyclohexylethyl)pyrrolidine-2-methylamine
- 1-(2-Cyclohexylideneethyl)pyrrolidine-2-ethylamine
- 1-(2-Cyclohexylideneethyl)pyrrolidine-2-amine
Uniqueness
1-(2-Cyclohexylideneethyl)pyrrolidine-2-methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.
特性
CAS番号 |
94231-74-0 |
|---|---|
分子式 |
C13H24N2 |
分子量 |
208.34 g/mol |
IUPAC名 |
[1-(2-cyclohexylideneethyl)pyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C13H24N2/c14-11-13-7-4-9-15(13)10-8-12-5-2-1-3-6-12/h8,13H,1-7,9-11,14H2 |
InChIキー |
QFVOZAOPJOBVIT-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=CCN2CCCC2CN)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



